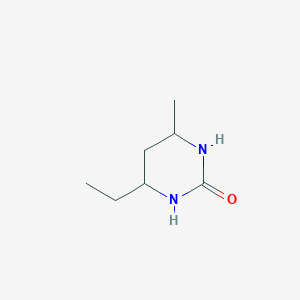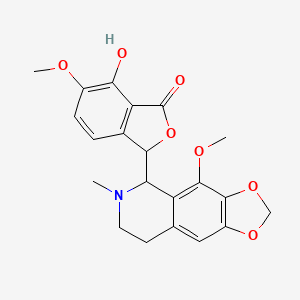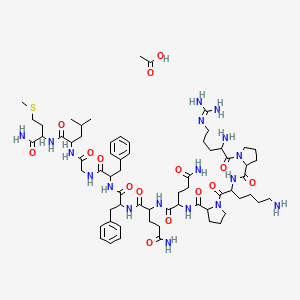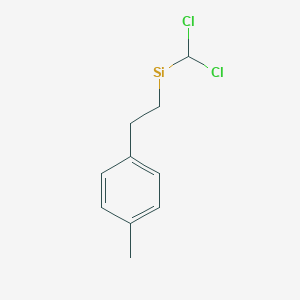
1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate is a chemical compound with the molecular formula C24H20BF4N. It is known for its unique structure, which includes a pyridinium core substituted with methyl and phenyl groups, and a tetrafluoroborate counterion. This compound is often used in various chemical reactions and research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate can be synthesized through the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with methyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. This involves the use of industrial-grade solvents and reagents, as well as more efficient purification techniques such as large-scale chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridinium salts.
Reduction: It can be reduced to form pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Pyridinium salts.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate is used in a variety of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in photochemical reactions.
Biology: It is used in the study of biological systems and as a probe in fluorescence microscopy.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate involves its ability to act as an electron acceptor or donor in various chemical reactions. It interacts with molecular targets through electrostatic interactions and hydrogen bonding. The pathways involved include electron transfer and radical formation, which are crucial in its role as a catalyst and reagent .
Comparison with Similar Compounds
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,4,6-Trimethylpyrylium tetrafluoroborate
- 9-Mesityl-10-methylacridinium tetrafluoroborate
Uniqueness: 1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct electronic and steric properties. This makes it particularly effective in certain photochemical and catalytic applications compared to its analogs .
Properties
CAS No. |
2355-56-8 |
|---|---|
Molecular Formula |
C24H20BF4N |
Molecular Weight |
409.2 g/mol |
IUPAC Name |
1-methyl-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C24H20N.BF4/c1-25-23(20-13-7-3-8-14-20)17-22(19-11-5-2-6-12-19)18-24(25)21-15-9-4-10-16-21;2-1(3,4)5/h2-18H,1H3;/q+1;-1 |
InChI Key |
IAWUFMGKFMBWQE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


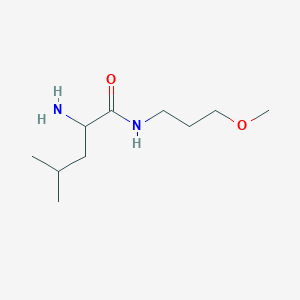
![[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol](/img/structure/B15129460.png)
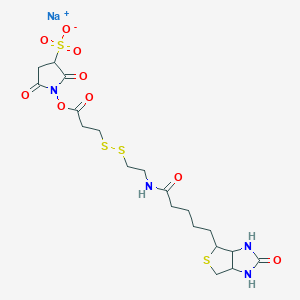
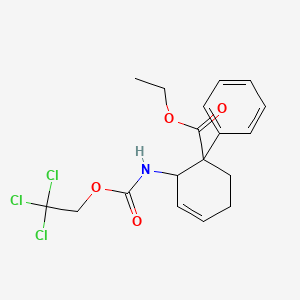
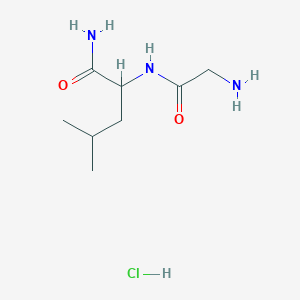
![4-[[1-[[6-amino-1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B15129488.png)
![10a,12a-dimethyl-4,4a,4b,5,6,6a,7,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B15129494.png)
![N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-3-methyl-2-(naphthalen-1-ylsulfonylamino)pentanamide](/img/structure/B15129500.png)
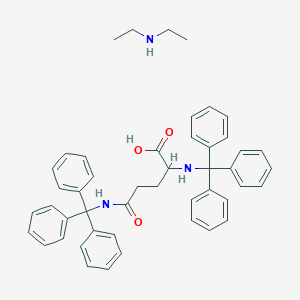
![(5S,8S,10aR)-N-(Diphenylmethyl)decahydro-5-[[(2S)-2-(methylamino)-1-oxopropyl]amino]-3-(3-methyl-1-oxobutyl)-6-oxo-pyrrolo[1,2-a][1,5]diazocine-8-carboxamide hydrochloride](/img/structure/B15129513.png)
